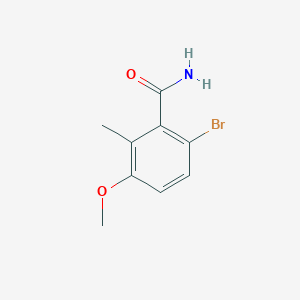

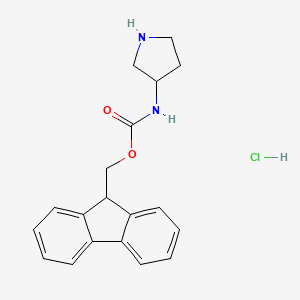

![molecular formula C7H9Cl2N3 B1404035 吡唑并[1,5-a]吡啶-3-胺二盐酸盐 CAS No. 1438424-29-3](/img/structure/B1404035.png)

吡唑并[1,5-a]吡啶-3-胺二盐酸盐

描述

Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine has been studied since 1948 . The characteristic of these motifs are found to be highly used in medicinal chemistry and drug molecule production . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

Pyrazolo[1,5-a]pyridine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .科学研究应用

多功能的治疗潜力

吡唑并[1,5-a]吡啶衍生物因其广泛的药用特性而受到认可,包括作为抗癌剂、中枢神经系统 (CNS) 调节剂、抗感染剂、抗炎剂、CRF1 拮抗剂和放射诊断剂的活性。这些化合物的构效关系 (SAR) 研究具有重要意义,为药学化学家探索和开发潜在的候选药物提供了见解。该支架的多功能性突出了其在药物发现中的重要性,强调了在开发新型治疗剂中进一步探索和利用的机会 (Cherukupalli 等,2017)。

激酶抑制和专利概况

吡唑并[1,5-a]吡啶支架由于能够通过多种结合模式与激酶相互作用,因此在激酶抑制剂的专利中得到了广泛的宣称。这种多功能性使其成为激酶抑制剂设计中的宝贵资产,涵盖了广泛的激酶靶点。该支架形成在激酶抑制剂中常见的氢键供体-受体对的能力,特别是在铰链区域,突出了其在该领域的突出地位。对专利文献的考察揭示了它的用途,不仅作为众多铰链结合剂中的一个,而且还提供了抑制剂活性、物理性质或合成灵活性的独特优势 (Wenglowsky,2013)。

神经退行性疾病研究

包括吡唑并[1,5-a]吡啶衍生物在内的吡唑啉因其在治疗神经退行性疾病方面的潜力而被发现。其神经保护特性正在被探索用于治疗阿尔茨海默病、帕金森病和精神疾病。基于吡唑啉的化合物的结构稳定性和生物活性促进了对其作为神经保护剂的功效的研究,突出了它们在神经退行性疾病研究中的重要作用 (Ahsan 等,2022)。

作用机制

Target of Action

The primary target of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 is a crucial enzyme involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It’s known that the compound interacts with its target, possibly inhibiting the kinase activity of mapk1 . This interaction can lead to changes in cellular processes controlled by MAPK1, such as cell growth, differentiation, and apoptosis .

Biochemical Pathways

These could include the MAPK/ERK pathway, which is involved in cell division and differentiation, and the JNK pathway, which plays a role in apoptosis .

Result of Action

Given its target, the compound could potentially affect cell growth, differentiation, and apoptosis . More research is needed to confirm these effects and understand their implications.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its action

属性

IUPAC Name |

pyrazolo[1,5-a]pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-5-9-10-4-2-1-3-7(6)10;;/h1-5H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCRXEPXULVGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

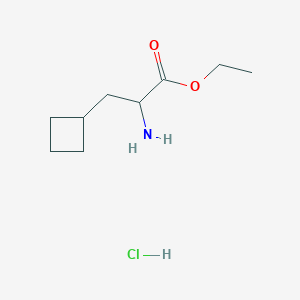

![Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1403954.png)

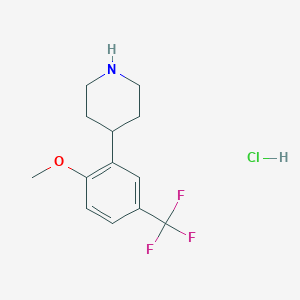

![6-Ethynylimidazo[1,2-A]pyridine](/img/structure/B1403956.png)

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)

![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1403968.png)

![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)

![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)